molecular formula C17H12BrN3O3 B2423160 (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 380561-26-2

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No. B2423160
CAS RN: 380561-26-2
M. Wt: 386.205
InChI Key: NNYOUMPNNFJEQD-UHFFFAOYSA-N
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Description

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide, also known as BNPP, is a synthetic compound that has gained attention in scientific research due to its unique properties. BNPP belongs to the family of cyanoenones, which are known for their anti-inflammatory and cytoprotective effects.

Scientific Research Applications

Chemical Synthesis and Characterization

The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate results in various pyridine products, showcasing the versatility of such compounds in synthetic organic chemistry. This process affords a range of compounds, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related structures, as confirmed by X-ray diffraction, highlighting the utility of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide derivatives in the synthesis of complex organic molecules (O'callaghan et al., 1999).

Anticonvulsant Properties

Research into the structural and theoretical aspects of related enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, reveals insights into their anticonvulsant properties. Through X-ray crystallography and theoretical ab initio calculations, researchers have determined the energetically preferred conformations of these molecules, suggesting a pharmacophoric model where the enaminone system and the 4-bromophenyl group are crucial for anticonvulsant activity. This information contributes to the design of new anticonvulsant agents (Edafiogho et al., 2003).

Immunomodulatory Effects

Compounds structurally related to (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide have shown potential as immunosuppressive agents. For example, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, act by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a key player in immune responses. The molecular structures of these compounds, including their planar conformations and hydrogen-bonding networks, suggest a mechanism for their action, which may be applicable to the broader class of enamide derivatives (Ghosh et al., 1999).

Molecular Complexes and Coordination Chemistry

Derivatives of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide have been utilized in the synthesis and characterization of metal complexes, shedding light on their potential applications in coordination chemistry. Studies on Ni(II) and Cu(II) complexes of related compounds have provided insights into their structural and electronic properties, including crystal structure analysis via X-ray diffraction. This research has implications for the design of novel coordination compounds with specific electronic and structural characteristics (Binzet et al., 2009).

Nonlinear Optical Properties

Research into chalcone derivatives structurally similar to (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide has demonstrated their potential in the field of nonlinear optics. These studies have focused on the synthesis and characterization of compounds with noncentrosymmetric donor-acceptor configurations, revealing their significant linear and nonlinear optical properties, which are crucial for applications in optoelectronic devices and materials science (Shkir et al., 2019).

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOUMPNNFJEQD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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